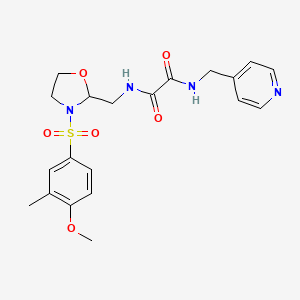

![molecular formula C9H5ClF3N3S B2727022 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-imidazole-2-thiol CAS No. 339276-66-3](/img/structure/B2727022.png)

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-imidazole-2-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-imidazole-2-thiol (CFTIT) is an organosulfur compound that can be used as a synthetic intermediate in the production of various pharmaceuticals and agrochemicals. CFTIT is a versatile reagent that can be used for the synthesis of a variety of compounds, including amines, alcohols, and carboxylic acids. CFTIT has also been used in the synthesis of biologically active compounds, such as peptides and peptidomimetics, as well as in the synthesis of novel heterocyclic compounds.

Aplicaciones Científicas De Investigación

Visible-Light-Induced Regioselective Sulfenylation

A study by Rahaman et al. (2018) developed a metal-free, visible-light-promoted regioselective C-3 sulfenylation of imidazo[1,2-a]pyridines and indoles using thiols. This method provides direct access to structurally diverse 3-sulfenylimidazopyridines of biological interest, highlighting the operational simplicity, high atom efficiency, and eco-friendly aspects of this methodology (Rajjakfur Rahaman, S. Das, P. Barman, 2018).

Regioselective Fluorination

Liu et al. (2015) described the regioselective synthesis of 3-fluorinated imidazo[1,2-a]pyridines using Selectfluor in aqueous conditions, demonstrating a facile approach for electrophilic fluorinated processes in moderate to good yields (Ping Liu, Yongyuan Gao, W. Gu, Ziyan Shen, P. Sun, 2015).

Aerobic Oxidative Sulfenylation

Iida et al. (2018) reported a green, aerobic sulfenylation of imidazo[1,2-a]pyridines using thiols, a flavin-and-iodine dual catalytic system, and molecular oxygen. This environmentally friendly process produces diverse 3-sulfenylimidazo[1,2-a]pyridines, with water as the only byproduct (Hiroki Iida, Ryuta Demizu, Ryoma Ohkado, 2018).

Novel Double Thiolation Reagent

Jiang et al. (2021) introduced diethylaminosulfur trifluoride as a novel, low-cost, and stable double thiolation reagent for the sulfurization of a wide range of imidazo[1,2-α]pyridines under mild conditions (Hongmei Jiang, Haicheng Shen, Shana Zhu, Binbin Wang, Yujie Yang, Zhibin Nong, Min Yi, Shiyun Tang, Qingwen Gui, 2021).

Triflic Anhydride-Mediated Annulation

Vuillermet et al. (2020) discovered and optimized a reaction between 2-chloropyridines and 2H-azirines producing imidazo[1,2-a]pyridines. The use of triflic anhydride forms electrophilic species which, when reacted with 2-halopyridines, leads to the selective formation of C3-substituted imidazo[1,2-a]pyridines, a motif common in medicinal chemistry (Frédéric Vuillermet, Joanick Bourret, G. Pelletier, 2020).

Mecanismo De Acción

Target of Action

It is thought to act by affecting spectrin-like proteins in the cytoskeleton of oomycetes .

Mode of Action

The compound 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-imidazole-2-thiol interacts with its targets, possibly the spectrin-like proteins, resulting in changes that inhibit the growth of strains that are resistant to phenylamides, strobilurin, dimethomorph, and iprovalicarb .

Biochemical Pathways

It is known to affect the motility of zoospores, the germination of cysts, the growth of the mycelium, and sporulation .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of the growth of oomycetes strains that are resistant to other fungicides . It also affects the motility of zoospores, the germination of cysts, the growth of the mycelium, and sporulation .

Propiedades

IUPAC Name |

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-imidazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClF3N3S/c10-6-3-5(9(11,12)13)4-15-7(6)16-2-1-14-8(16)17/h1-4H,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEGOJMISDYCMLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=S)N1)C2=C(C=C(C=N2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClF3N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-chloro-2-methoxyphenyl)-2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-ethylphenyl)amino)acetamide](/img/structure/B2726940.png)

![(Z)-3-nitro-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2726941.png)

![3-methoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2726942.png)

![N-([2,2'-bifuran]-5-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2726945.png)

![(2-Methylpyrazol-3-yl)-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2726947.png)

![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(4-prop-2-enoxyphenyl)prop-2-enoate](/img/structure/B2726948.png)

![1-(2-chlorophenyl)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)methanesulfonamide](/img/structure/B2726950.png)

![3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B2726956.png)

![2-chloro-3-[1-(2-chlorobenzoyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]-7-methoxyquinoline](/img/structure/B2726958.png)

![(E)-methyl 3-methyl-2-((4-((4-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2726959.png)